(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride
Description
“(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride” (CAS: 1255718-05-8) is a pyrazole derivative characterized by a 3-methyl-substituted pyrazolone ring fused to an acetic acid moiety, with a hydrochloride salt form. Its molecular formula is C₆H₈N₂O₃·HCl (molecular weight: 206.6 g/mol for the free acid + 36.46 g/mol for HCl). The structure, confirmed via SMILES string O=C(C1)N(CC(O)=O)N=C1C.[H]Cl and InChI key AJJYJOMPYGWRFD-UHFFFAOYSA-N, features a planar pyrazolone core with a methyl group at position 3 and an acetic acid side chain at position 1 .
Pyrazole derivatives are widely studied for pharmaceutical applications due to their bioactivity, but specific data for this compound—such as solubility, stability, or biological targets—remain undisclosed in publicly available literature.
Properties
IUPAC Name |
2-(3-methyl-5-oxo-4H-pyrazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-4-2-5(9)8(7-4)3-6(10)11;/h2-3H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJYJOMPYGWRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255718-05-8 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4,5-dihydro-3-methyl-5-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255718-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with chloroacetic acid under acidic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related pyrazole derivatives:
Key Observations:
Structural Variations :
- The target compound lacks aromatic substituents (e.g., phenyl or fluorophenyl groups) present in analogs like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde , which may reduce its lipophilicity compared to these derivatives .
- Compared to 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride , the target has a different substitution pattern (3-methyl vs. 1,3-dimethyl) and acetic acid attachment site (position 1 vs. 4), which could alter hydrogen-bonding interactions and crystal packing .
Dihedral Angles and Conformation :
- While dihedral angles for the target compound are unreported, analogs with aryl substituents exhibit angles between 4–10°, suggesting moderate planarity between the pyrazole core and substituents. This planarity may influence π-π stacking interactions in solid-state structures .
Salt Forms and Solubility: Both the target and 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride are hydrochloride salts, likely enhancing aqueous solubility compared to non-ionic analogs. However, the absence of analytical data (e.g., pKa, logP) limits direct solubility comparisons .
Synthesis and Characterization: The target compound’s synthesis may parallel methods for related pyrazoles, such as cyclocondensation of hydrazine derivatives with diketones or chalcones, followed by acetylation and salt formation .
Biological Activity
(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.
The compound's chemical structure is characterized by a pyrazole ring, which is known for its versatility in biological applications. The molecular formula is , with a molecular weight of 195.59 g/mol. It is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against pathogenic microorganisms, revealing that certain compounds showed strong inhibitory effects on bacterial strains such as E. coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-Methyl-5-oxo-pyrazole | E. coli | 30 |
| 3-Methyl-5-oxo-pyrazole | S. aureus | 28 |
| Standard Antibiotic (Streptomycin) | E. coli | 32 |
| Standard Antibiotic (Streptomycin) | S. aureus | 30 |
The compound's mechanism appears to involve binding to essential proteins in bacteria, disrupting their normal function and leading to cell death .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer models. In vitro studies using breast cancer cell lines have shown that this compound can significantly reduce cell viability.
Case Study: Antitumor Effects
A recent study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a reduction in cell viability by approximately 55% at a concentration of 10 µM after three days of treatment. This suggests that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : It may act as an antagonist at specific receptors associated with tumor growth.
- Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins involved in microbial resistance and cancer progression .
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Penicillin-Binding Protein 3 | -7.8 | Hydrogen bonds with Asn450 |
| Sterol 14-alpha Demethylase | -8.2 | Hydrophobic interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
